Introduction: A Strategic Building Block for Advanced Peptide Synthesis
Introduction: A Strategic Building Block for Advanced Peptide Synthesis
An In-Depth Technical Guide to Boc-Thr(Ala-Fmoc)-OH: Structure, Properties, and Application
In the intricate field of peptide synthesis, particularly in the construction of complex and lengthy peptide chains, researchers often encounter challenges such as aggregation and difficult coupling sequences. The strategic use of pre-formed dipeptide building blocks is a proven method to circumvent these issues. Boc-Thr(Ala-Fmoc)-OH is a sophisticated dipeptide derivative designed for this purpose. It serves as a crucial tool for researchers, scientists, and drug development professionals by providing a structurally defined unit that facilitates efficient peptide elongation.
This guide delves into the core chemical structure, physicochemical properties, and strategic applications of Boc-Thr(Ala-Fmoc)-OH. We will explore the foundational principle of orthogonal protection that governs its utility and provide detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). The insights herein are curated to empower researchers to leverage this powerful reagent for the successful synthesis of high-purity peptides for therapeutic and research applications.[1][2]
Section 1: Molecular Architecture and Physicochemical Properties
The efficacy of Boc-Thr(Ala-Fmoc)-OH stems directly from its unique molecular structure, which incorporates two distinct and orthogonally stable protecting groups. This design allows for selective manipulation and incorporation into a growing peptide chain.
The molecule consists of a threonine (Thr) residue whose α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The side-chain hydroxyl group of this threonine is ester-linked to an alanine (Ala) residue. The α-amino group of the alanine is, in turn, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This arrangement leaves the C-terminal carboxylic acid of the threonine free for coupling reactions.
Core Components:
-
Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group attached to the N-terminus of the threonine residue. It is stable under the basic conditions used for Fmoc removal.[]
-
Threonine (Thr): The C-terminal amino acid of the dipeptide unit, providing the free carboxylic acid for peptide bond formation.
-
Alanine (Ala): Linked to the threonine side-chain, its own N-terminus is protected.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the N-terminus of the alanine residue. It is stable during the acidic conditions required for Boc deprotection.[][4]
Caption: Chemical Structure of Boc-Thr(Ala-Fmoc)-OH.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of Boc-Thr(Ala-Fmoc)-OH, which are essential for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 909115-21-5 | [1][2][5] |
| Molecular Formula | C₂₇H₃₂N₂O₈ | [1][2][5] |
| Molecular Weight | 512.56 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
| Storage Temperature | Store at ≤ -10 °C | [2] |
| Solubility | Soluble in DMF, DMSO | [6] |
Section 2: The Principle of Orthogonal Protection
The cornerstone of modern peptide synthesis is the concept of orthogonal protection, a strategy that allows for the selective removal of one type of protecting group in the presence of others.[7][8] Boc-Thr(Ala-Fmoc)-OH is a quintessential example of a reagent designed for this strategy. It employs two of the most widely used protecting groups in SPPS: the acid-labile Boc group and the base-labile Fmoc group.[][9]
-
Fmoc Group Removal: The Fmoc group, protecting the alanine's α-amine, is readily cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[4] These conditions leave the acid-sensitive Boc group and side-chain protecting groups (like tBu) completely intact. This allows for the selective deprotection and subsequent modification of the alanine residue if needed, although its primary purpose here is to be part of the building block.
-
Boc Group Removal: The Boc group, protecting the threonine's α-amine, is removed using moderately strong acidic conditions, such as trifluoroacetic acid (TFA).[] This treatment does not affect the base-labile Fmoc group.
This differential lability is what makes the molecule so powerful. In a standard Fmoc-based SPPS workflow, the Fmoc group of the growing peptide chain is removed to allow coupling. When Boc-Thr(Ala-Fmoc)-OH is used as the incoming unit, its free carboxyl group is activated and coupled to the deprotected N-terminus of the resin-bound peptide. The Boc group on the threonine then becomes the temporary N-terminal protection for the next cycle of synthesis.
Caption: Orthogonal deprotection pathways for Boc-Thr(Ala-Fmoc)-OH.
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-Thr(Ala-Fmoc)-OH is its use as a dipeptide building block in Fmoc-based SPPS.[1][10] Incorporating a dipeptide unit in a single coupling step can be highly advantageous, particularly for sequences known to be "difficult," where inter-chain hydrogen bonding can lead to peptide aggregation and subsequent poor coupling efficiency.
Rationale for Use:
-
Overcoming Aggregation: By introducing two residues at once, the problematic coupling of a single amino acid to a sterically hindered or aggregated N-terminus can be bypassed.
-
Improved Efficiency: Reduces the number of deprotection and coupling cycles, potentially increasing overall yield and purity.
-
Synthesis of Specific Motifs: Essential for creating peptides where a specific side-chain modification or linkage, like the Thr-Ala ester bond, is a desired part of the final structure.
Experimental Protocol: Incorporation of Boc-Thr(Ala-Fmoc)-OH
This protocol describes the manual coupling of Boc-Thr(Ala-Fmoc)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group (pre-swollen in DMF)
-
Boc-Thr(Ala-Fmoc)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Reaction Vessel with frit for solid-phase synthesis
Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
-
Activation of Boc-Thr(Ala-Fmoc)-OH:
-
In a separate vial, dissolve Boc-Thr(Ala-Fmoc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color. Expert Insight: Pre-activation is crucial for efficient coupling. Avoid extended activation times, especially for sensitive residues, to minimize the risk of racemization.[11]
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling. If the test is positive (beads turn blue/purple), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis (e.g., removal of the N-terminal Boc group if a Boc-SPPS strategy is being followed, or further elongation if this unit is internal and a switch in strategy is intended).
-
Caption: Workflow for incorporating Boc-Thr(Ala-Fmoc)-OH in SPPS.
Conclusion: A Versatile Tool for Modern Peptide Chemistry
Boc-Thr(Ala-Fmoc)-OH represents a highly strategic building block in the arsenal of the peptide chemist. Its ingeniously designed orthogonal protection scheme provides synthetic flexibility, while its nature as a dipeptide unit offers a practical solution to the persistent problem of sequence-dependent aggregation during SPPS.[1][10] By understanding the fundamental principles of its chemical reactivity and employing validated protocols, researchers in drug discovery and development can significantly enhance their ability to synthesize complex, high-purity peptides. This, in turn, accelerates the development of novel peptide-based therapeutics and advanced research tools.[2][12]
References
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Chem-Impex International. Boc-Thr(Ala-Fmoc)-OH. [Link]
-
Chem-Impex International. Boc-Thr(Val-Fmoc)-OH. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Wuhan Amino Acid Bio-Chemical Co.,Ltd. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6364642, N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine. [Link]
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Aapptec Peptides. Boc-Thr(Fmoc-Ala)-OH [909115-21-5]. [Link]
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Digital CSIC. Supporting Information. [Link]
-
ResearchGate. Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). [Link]
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Chem-Impex International. Boc-L-threonine. [Link]
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CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
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National Institutes of Health. A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]
-
Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Biotage. What is solid phase peptide synthesis?. [Link]
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